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A guide for researchers on the successful experimental validation of protein-protein interactions

identified by Significance Analysis of INTeractome (SAINT), offering a comparative look at

computational scoring and experimental verification.

In the field of proteomics, identifying true protein-protein interactions (PPIs) from a sea of non-

specific binders in affinity purification-mass spectrometry (AP-MS) experiments is a significant

challenge. The computational tool, Significance Analysis of INTeractome (SAINT), provides a

robust statistical framework to assign confidence scores to putative interactions. This guide

presents a case study on the successful experimental validation of a novel PPI identified using

SAINT, providing researchers with a tangible example of moving from computational prediction

to experimental confirmation.

Case Study: The Novel Interaction Between PP5 and
STIP1
A study by Skarra et al. (2011) utilized SAINT to analyze the interactome of the human Ser/Thr

protein phosphatase 5 (PP5), a protein known to associate with the molecular chaperone

Hsp90. Their work not only confirmed known interactions but also unveiled a novel, high-

confidence interaction between PP5 and the Hsp90 adaptor protein, stress-induced

phosphoprotein 1 (STIP1), also known as HOP.
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The researchers performed affinity purification using FLAG-tagged wild-type PP5 (wt-PP5) and

a mutant version (ΔTPR-PP5) that lacks the tetratricopeptide repeat (TPR) domain responsible

for Hsp90 binding. The resulting protein eluates were analyzed by mass spectrometry, and the

spectral counts were subjected to SAINT analysis to calculate the probability of true interaction

(AvgP).

The SAINT analysis yielded high-confidence scores for the interaction between wt-PP5 and

both Hsp90 and the known co-chaperone Cdc37. Notably, STIP1 was identified as a novel

interactor with an average probability score (AvgP) of 1.00, indicating a very high-confidence

interaction. In contrast, the interaction between the ΔTPR-PP5 mutant and STIP1 was

completely abolished, with an AvgP of 0.00. This computational result strongly suggested that

the interaction between PP5 and STIP1 is dependent on the TPR domain of PP5, similar to the

known interaction with Hsp90.

Bait Protein Prey Protein AvgP Score
Spectral
Counts (Avg)

Interaction
Type

wt-PP5 STIP1 (HOP) 1.00 39 Novel, Validated

wt-PP5 Hsp90AA1 1.00 125 Known

wt-PP5 Cdc37 1.00 18 Known

ΔTPR-PP5 STIP1 (HOP) 0.00 0 -

ΔTPR-PP5 Hsp90AA1 0.00 0 -

ΔTPR-PP5 Cdc37 0.00 0 -

Table 1: Summary of SAINT analysis results for key PP5 interactors. The data highlights the

high confidence score for the novel PP5-STIP1 interaction and its dependence on the PP5 TPR

domain.

Experimental Validation via Co-Immunoprecipitation and
Western Blot
To validate the novel interaction identified by SAINT, the researchers performed co-

immunoprecipitation (co-IP) followed by Western blotting. This classic technique serves as a
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direct experimental test of the physical association between two proteins.

The results of the Western blot analysis provided clear experimental validation of the SAINT-

identified interaction. STIP1 was detected in the immunoprecipitate of wild-type FLAG-PP5,

confirming their association within the cell. Conversely, STIP1 was not detected in the

immunoprecipitate of the ΔTPR-PP5 mutant, demonstrating that the TPR domain is essential

for this interaction. This experimental result perfectly mirrored the computational predictions

from the SAINT analysis.

From Computational Prediction to Biological Insight
This case study exemplifies a successful workflow from the computational identification of a

high-confidence protein-protein interaction using SAINT to its rigorous experimental validation.

The combination of AP-MS with SAINT analysis provided the initial lead, which was then

confirmed through targeted co-immunoprecipitation and Western blotting.

The validation of the PP5-STIP1 interaction has significant implications for understanding the

regulation of the Hsp90 chaperone cycle. It suggests a model where PP5 is recruited to the

Hsp90 complex via its TPR domain, where it can then interact with and potentially regulate the

function of the adaptor protein STIP1.
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Workflow from SAINT identification to experimental validation.

Experimental Protocols

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b15622896?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15622896?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Affinity Purification for Mass Spectrometry (AP-MS)
Cell Culture and Lysis: HEK293 cells stably expressing FLAG-tagged wild-type PP5 or

ΔTPR-PP5 mutant were cultured to 80-90% confluency. Cells were harvested and lysed in a

buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, and 1% Triton X-100,

supplemented with protease and phosphatase inhibitors.

Immunoprecipitation: Cell lysates were clarified by centrifugation, and the supernatants were

incubated with anti-FLAG M2 affinity gel overnight at 4°C with gentle rotation.

Washing and Elution: The affinity gel was washed three times with lysis buffer. Bound

proteins were eluted with a buffer containing 0.1 M glycine-HCl (pH 3.5). The eluate was

neutralized with 1 M Tris-HCl (pH 8.0).

Sample Preparation for Mass Spectrometry: Eluted proteins were precipitated with

trichloroacetic acid (TCA), washed with acetone, and resuspended in urea buffer. Proteins

were then reduced, alkylated, and digested with trypsin.

LC-MS/MS Analysis: Tryptic peptides were analyzed by liquid chromatography-tandem mass

spectrometry (LC-MS/MS) on a linear ion trap mass spectrometer.

SAINT Analysis: The resulting spectral count data was used as input for the SAINT algorithm

to calculate the probability of interaction for each identified protein.

Co-Immunoprecipitation and Western Blot
Transfection and Lysis: HEK293 cells were transiently transfected with plasmids encoding

FLAG-tagged wild-type PP5 or ΔTPR-PP5. After 48 hours, cells were lysed as described for

the AP-MS experiment.

Immunoprecipitation: A portion of the cell lysate was incubated with anti-FLAG M2 affinity gel

for 4 hours at 4°C.

Washing: The affinity gel was washed three times with lysis buffer.

Elution: Bound proteins were eluted by boiling in SDS-PAGE sample buffer.
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Western Blot Analysis: The eluted samples and input lysates were resolved by SDS-PAGE

and transferred to a PVDF membrane. The membrane was blocked and then probed with

primary antibodies specific for the FLAG tag and STIP1. After washing, the membrane was

incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody and

visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Context
The interaction between PP5 and STIP1 occurs within the broader context of the Hsp90

chaperone machinery, which is crucial for the folding, stability, and activity of a large number of

"client" proteins, including many kinases involved in signal transduction. STIP1 acts as an

adaptor protein that bridges the interaction between Hsp70 and Hsp90. The recruitment of PP5

to this complex suggests a role for this phosphatase in regulating the chaperone cycle or the

activity of Hsp90 client proteins.
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The PP5-STIP1 interaction in the Hsp90 chaperone pathway.

To cite this document: BenchChem. [Validating Protein Interactions: A Case Study on SAINT-
Identified Interactomes]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15622896#case-studies-on-the-successful-
validation-of-saint-identified-interactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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